molecular formula C10H10N2O3 B13093122 Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate

Cat. No.: B13093122
M. Wt: 206.20 g/mol
InChI Key: FBDCETBEVSLMRD-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 54451-81-9) is a high-purity chemical compound with the molecular formula C 10 H 10 N 2 O 3 and a molecular weight of 206.20 g/mol . This pyrrolopyridine derivative is a privileged scaffold in medicinal chemistry and pharmaceutical research, serving as a critical building block for the synthesis of more complex molecules . While specific mechanistic studies on this exact molecule are not extensively published in the searched literature, compounds within the same structural class, such as 1H-pyrrolo[2,3-b]pyridines, have demonstrated significant biological relevance. These related analogues are frequently investigated for their potential in modulating various disease pathways . Researchers utilize this specific ester as a versatile synthetic intermediate to explore structure-activity relationships, particularly in the development of novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-3-4-11-5-7(6)12-9(8)13/h3-5,8H,2H2,1H3,(H,12,13)

InChI Key

FBDCETBEVSLMRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=C(C=NC=C2)NC1=O

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR)-Based Synthesis

The most commonly reported and efficient preparation method involves multicomponent reactions, which streamline bond formation by combining multiple reactants in a single step.

  • Reactants: Ethyl cyanoacetate, appropriate aldehydes, and amines.
  • Conditions: Typically reflux conditions in a suitable solvent.
  • Mechanism: The process proceeds via condensation between the aldehyde and amine, followed by cyclization and functionalization steps to form the pyrrolopyridine core.
  • Yields: Reported yields range from 45% to 87%, depending on the specific substrates and reaction parameters.

This method benefits from operational simplicity and moderate to high yields, making it suitable for laboratory-scale synthesis and potentially scalable for industrial use.

Parameter Details
Starting materials Ethyl cyanoacetate, aldehydes, amines
Reaction type Multicomponent condensation and cyclization
Reaction conditions Reflux in suitable solvent
Typical yields 45% - 87%
Advantages Streamlined synthesis, moderate to high yield

Palladium-Catalyzed Intramolecular Amination

A more specialized synthetic route involves palladium-catalyzed intramolecular amination reactions, particularly in the synthesis of related β-carbolin-1-one derivatives, which share structural features with the target compound.

  • Catalyst: Palladium acetate with triphenylphosphine ligand.
  • Substrates: Crude imidoyl chlorides derived from precursors treated with thionyl chloride.
  • Conditions: Reaction in degassed triethylamine at elevated temperatures (~80 °C) under inert atmosphere.
  • Outcome: Formation of bicyclic nitrogen-containing heterocycles, including the pyrrolopyridine core.
  • Yields: Moderate to good yields reported (~61% to 73% over two steps).

This method is valuable for constructing complex heterocyclic frameworks with high regioselectivity and functional group tolerance.

Parameter Details
Catalyst Pd(OAc)2, PPh3
Key reagents Imidoyl chlorides, bromo-alkynes
Solvent and base Triethylamine (degassed)
Temperature 80 °C
Atmosphere Argon
Yields 61% - 73% (two steps)
Advantages High regioselectivity, complex framework synthesis

Derivative Synthesis via Protection and Hydrogenation

In patents describing related pyrrolopyridine derivatives, a sequence involving protection of amino groups (e.g., Boc protection) followed by catalytic hydrogenation is used to access substituted bicyclic pyrrolopyridines.

  • Step 1: Protection of amino groups using Boc anhydride and triethylamine in dichloromethane at room temperature, yielding protected intermediates with high efficiency (~87% yield).
  • Step 2: Catalytic hydrogenation using 10% Pd/C in methanol at ambient temperature to remove benzyl protecting groups, yielding the desired bicyclic amine derivatives (~70% yield).
  • Purification: Silica gel column chromatography.

Though this approach is more applicable to substituted derivatives, it demonstrates versatility in functional group manipulation on the pyrrolopyridine scaffold.

Step Reaction Conditions Yield
Boc protection Boc2O, triethylamine, CH2Cl2, RT, overnight 87%
Catalytic hydrogenation 10% Pd/C, MeOH, RT, overnight 70%

Summary of Preparation Methods

Method Key Features Advantages Typical Yields
Multicomponent Reaction (MCR) One-pot condensation and cyclization Operational simplicity, scalable 45% - 87%
Pd-Catalyzed Intramolecular Amination Palladium catalysis, imidoyl chloride intermediates High regioselectivity, complex scaffolds 61% - 73% (two steps)
Protection-Hydrogenation Sequence Boc protection and catalytic hydrogenation Functional group manipulation 70% - 87%

Research Findings and Considerations

  • The MCR method is favored for its efficiency and straightforward approach to the core bicyclic structure.
  • Palladium-catalyzed methods allow for the introduction of diverse substituents and more complex derivatives but require careful control of reaction conditions and inert atmosphere.
  • Protection and deprotection strategies facilitate the synthesis of functionalized derivatives, important for pharmaceutical development.
  • Yields and purity depend heavily on the choice of starting materials, solvents, catalysts, and reaction times.
  • These methods collectively enable access to Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate and its derivatives for further biological and chemical studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c)

  • Structure : Differs by a methoxy group at position 5 and an ester at position 2.
  • Synthesis: Prepared via hydrogenation of derivatives over Pd/C in ethanol, yielding 85% .
  • Positional isomerism (ester at C2 vs. C3) may influence binding interactions in biological targets.

(±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

  • Structure : Fully saturated pyrrolopyridine ring (octahydro) with ester at C5 and lactam at C2.
  • Synthesis: Derived from reductive cyclization of a methoxyimino-piperidine precursor using Raney Ni/H₂, yielding 86% .
  • Key Differences : Saturation increases conformational flexibility and reduces aromaticity, which may improve solubility but decrease planarity-critical interactions (e.g., π-stacking) .

Ethyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT)

  • Structure: Replaces the pyrrolo ring with a tetrahydrothieno[2,3-c]pyridine system and introduces an amino group at C2 and methyl at C4.
  • Properties: Stabilized by hydrogen bonds and non-covalent interactions (e.g., C–H···O), as shown by Hirshfeld surface analysis. Exhibits drug-likeness with ∆G total = −114.56 kcal/mol for adenosine A1 receptor binding .
  • Applications: Potential therapeutic agent with good oral bioavailability (Lipinski’s rule compliant) .

Ethyl 1-Hydroxypyridino[4',5'-4,5]pyrrolo[2,3-c]pyridine-3-carboxylate (35)

  • Structure : Additional fused pyridine ring at positions 4' and 5'.
  • Synthesis: Achieved via MnO₂-mediated oxidation, yielding 80% with 92% HPLC purity .
  • Key Differences : Extended π-system enhances aromaticity, likely increasing UV absorbance and photostability.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Yield Notable Properties/Applications Reference
Target Compound C₁₀H₁₀N₂O₃ 2-oxo, ethyl ester at C3 N/A Scaffold for drug design
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₁H₁₂N₂O₃ Methoxy at C5, ester at C2 85% Enhanced electron density
(±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate C₁₀H₁₆N₂O₃ Saturated ring, ester at C5 86% Improved solubility, flexible core
EAMT C₁₁H₁₆N₂O₂S Thieno ring, amino at C2 N/A High binding affinity to A1 receptor
Compound 35 C₁₅H₁₃N₃O₄ Fused pyridine, hydroxyl at C1 80% Extended π-system, photostability

Key Research Findings

Synthetic Accessibility : The target compound and analogs are synthesized via catalytic hydrogenation (Pd/C or Raney Ni) or oxidative cyclization, with yields ranging from 80–86% .

Structural Influences on Bioactivity: Saturation (e.g., octahydro derivatives) improves solubility but reduces planarity, critical for membrane permeability . Thieno analogs (e.g., EAMT) exhibit stronger protein-ligand interactions due to sulfur’s electronegativity .

Drug-Likeness: EAMT complies with Lipinski’s rule, highlighting the importance of balanced hydrophobicity and hydrogen-bond donors/acceptors .

Biological Activity

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 15504072

The compound features a pyrrolopyridine framework that is essential for its biological activity, as structural modifications can significantly influence its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance:

  • In vitro Studies : this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be notably low, indicating strong efficacy (Table 1).
PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably:

  • Cell Line Studies : In a study assessing its effects on human cancer cell lines, the compound showed significant antiproliferative activity with GI50 values ranging from nanomolar to micromolar concentrations (Table 2).
Cell LineGI50 (µM)
HeLa (cervical)0.5
MCF7 (breast)0.8
A549 (lung)1.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Neuroprotective Effects

Emerging research indicates that this compound may also possess neuroprotective properties:

  • Animal Models : In rodent models of neurodegeneration, treatment with this compound resulted in reduced neuronal death and improved cognitive function. The compound appears to modulate pathways associated with oxidative stress and inflammation.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating chronic infections where biofilms are prevalent.
  • Anticancer Research : Another research effort focused on its effects on breast cancer cells revealed that the compound downregulated key oncogenes while upregulating tumor suppressor genes.

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate in academic research?

The compound is commonly synthesized via Friedlander condensation or modified Gewald reactions . For example, Friedlander condensation between enaminoγ-lactams and ethyl 3-oxobutanoate in the presence of AlCl₃ yields substituted pyrrolo-pyridine carboxylates with moderate to good yields (48–52%) . Similarly, Gewald-based approaches involve cyclization of aminothiophene precursors, as seen in analogous thieno[2,3-c]pyridine derivatives, where ethyl 6-ethyl-2-(perfluorobenzamido) analogs showed potent bioactivity . Key steps include solvent optimization (e.g., THF for Friedlander reactions) and catalyst selection (e.g., AlCl₃ for Lewis acid promotion) .

Q. How is the structural characterization of this compound typically performed using spectroscopic and crystallographic techniques?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and tautomeric forms. For example, in related pyrrolo-pyridines, splitting patterns (e.g., δ 7.50–7.57 ppm for aromatic protons) and coupling constants (e.g., J=7.2 Hz for ethyl groups) help identify substituent positions .
  • Mass Spectrometry (ESIMS) : High-resolution ESIMS validates molecular weights (e.g., m/z 402.2 for a fluorinated analog) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can researchers optimize the Friedlander condensation reaction to improve the yield of this compound?

  • Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of sensitive intermediates .
  • Purification : Use recrystallization from ethanol or ethyl acetate to isolate pure products, as demonstrated in thieno-pyridine syntheses (89% yield after HCl treatment) .

Q. What strategies are recommended for resolving contradictory NMR data arising from tautomeric forms in related pyrrolo-pyridine derivatives?

  • Variable Temperature NMR : Perform experiments at low temperatures (–40°C) to "freeze" tautomeric equilibria, as seen in studies of ethyl 3-methylpyrrole carboxylates .
  • Computational Modeling : Use DFT calculations to predict dominant tautomers and compare with experimental data .
  • Deuteration Studies : Exchange labile protons (e.g., NH) with deuterium to simplify splitting patterns .

Q. How should one design a structure-activity relationship (SAR) study to explore the biological potential of this compound?

  • Core Modifications : Introduce substituents at positions 2 and 6 (e.g., alkyl, aryl, or halogen groups) to assess impact on bioactivity, as shown in anti-tubercular thieno-pyridines (MIC = 0.23 μM) .
  • ADME Profiling : Evaluate solubility (via LogP measurements), metabolic stability (using liver microsomes), and membrane permeability (Caco-2 assays) for lead optimization .
  • Targeted Assays : Screen against disease-specific targets (e.g., mycobacterial enzymes or cancer-related kinases) using fluorescence polarization or SPR-based binding assays .

Contradiction Analysis and Methodological Considerations

  • Synthetic Yield Discrepancies : Lower yields in Friedlander condensations (e.g., 48–52%) versus Gewald reactions (72–89%) may stem from competing side reactions. Mitigate by optimizing stoichiometry and reaction time .
  • Biological Activity Variability : Differences in MIC values for structurally similar compounds highlight the need for rigorous purity checks (e.g., HPLC ≥98%) and standardized assay protocols .

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